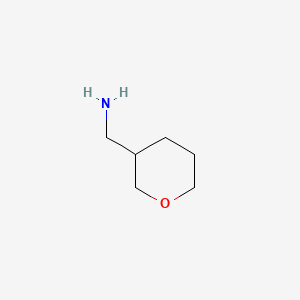

(Tetrahydro-2H-pyran-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCHEOLGUZDPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587916 | |

| Record name | 1-(Oxan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7179-99-9 | |

| Record name | 1-(Oxan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring system is a common motif in a variety of biologically active molecules and natural products. The presence of a primary amine group provides a key reactive handle for the synthesis of more complex derivatives. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

While specific experimental data for the free base of this compound is limited in publicly available literature, this guide consolidates information on its hydrochloride salt and related isomers to provide a useful reference.

Chemical and Physical Properties

The majority of available data pertains to the hydrochloride salt of this compound. The properties of the free base are expected to differ, particularly in terms of melting point, boiling point, and solubility.

Table 1: General Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | C-(Tetrahydro-pyran-3-yl)-methylamine | [1] |

| CAS Number | 1159599-89-9 (for hydrochloride salt) | [1][2] |

| Molecular Formula | C₆H₁₃NO (free base), C₆H₁₄ClNO (hydrochloride salt) | [1][2] |

| Molecular Weight | 115.18 g/mol (free base), 151.63 g/mol (hydrochloride salt) | [1] |

| Appearance | Yellow to white solid (for hydrochloride salt) | [2] |

| Purity | ≥98% (commercially available hydrochloride salt) | [2] |

Table 2: Physicochemical Properties of Tetrahydropyran-yl-methanamine Isomers and Salts (Data for related compounds)

| Property | Value | Compound | Source |

| Boiling Point | 180.1 ± 13.0 °C at 760 mmHg | (Tetrahydro-2H-pyran-4-yl)methanamine | |

| Flash Point | 68 °C | (Tetrahydro-2H-pyran-4-yl)methanamine | |

| Melting Point | 136 °C | C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride | [3] |

| Density | 1.0223 (rough estimate) | C-(tetrahydro-pyran-2-yl)-methylamine hydrochloride | [3] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: (Tetrahydro-2H-pyran-3-yl)methanol

A common method for the synthesis of (tetrahydro-2H-pyran-3-yl)methanol is the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocol: Reduction of Tetrahydro-2H-pyran-3-carbaldehyde [4]

-

Reaction Setup: A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (e.g., a 15:1 ratio) and cooled to a temperature between -5 °C and -10 °C.

-

Reduction: Sodium borohydride (NaBH₄) (0.6 equivalents) is added portion-wise to the cooled solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C and quenched by the careful addition of 1 N aqueous hydrochloric acid (HCl) until gas evolution ceases.

-

Workup: The mixture is extracted with DCM (3x). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol.

Proposed Synthesis of this compound from (Tetrahydro-2H-pyran-3-yl)methanol

A typical synthetic sequence to convert the alcohol to the primary amine would involve two main steps: conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source.

Step 1: Conversion of Alcohol to a Mesylate or Tosylate

The hydroxyl group of (tetrahydro-2H-pyran-3-yl)methanol can be converted to a mesylate or tosylate, which are excellent leaving groups.

-

Protocol Outline:

-

Dissolve (tetrahydro-2H-pyran-3-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane or toluene.

-

Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 eq.).

-

Cool the mixture in an ice bath.

-

Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine, followed by drying and concentration.

-

Step 2: Nucleophilic Substitution to form the Amine

The resulting mesylate or tosylate can then be reacted with an amine source.

-

Protocol Outline (via Azide):

-

Dissolve the mesylate or tosylate (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5-2 eq.) and heat the reaction mixture (e.g., 60-80 °C) until the starting material is consumed (TLC).

-

Cool the reaction and perform an aqueous workup to isolate the azide intermediate.

-

Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or by catalytic hydrogenation (e.g., H₂, Pd/C).

-

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Specific spectral data for this compound is not widely available. However, based on the structure, the following characteristic signals would be expected.

-

¹H NMR: Signals corresponding to the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbon bearing the aminomethyl group would likely appear as a multiplet. The protons of the aminomethyl group would be a singlet that may exchange with D₂O.

-

¹³C NMR: Six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be indicative of the aliphatic nature of the compound, with the carbon attached to the nitrogen and the carbons adjacent to the ring oxygen being the most downfield.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aliphatic ring (around 2850-2950 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 115, along with characteristic fragmentation patterns of the tetrahydropyran ring.

Biological Activity and Applications in Drug Development

The tetrahydropyran motif is present in numerous biologically active compounds, and its derivatives are of significant interest in drug discovery.[5][6] Research has indicated that derivatives of this compound may have applications in targeting monoamine transporters.[7]

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders.

A study on cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, which share the core this compound structure, explored their affinities for DAT, SERT, and NET.[7] This suggests that the this compound scaffold can be functionalized to develop selective or multi-target monoamine transporter inhibitors.

The logical relationship for the potential interaction of such compounds is illustrated below.

Caption: Potential mechanism of action for this compound derivatives.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of similar small molecule amines, it should be handled with care. The hydrochloride salt is a solid, while the free base is likely a liquid or low-melting solid.

General Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. While detailed experimental data for the free base is scarce in public literature, this guide provides a consolidated overview based on available information for its salt and related isomers. Further research to fully characterize the physicochemical properties, optimize synthetic routes, and explore the biological activities of its derivatives is warranted and will be of significant interest to the drug discovery community.

References

- 1. (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. yspharmatech.lookchem.com [yspharmatech.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathways for obtaining (Tetrahydro-2H-pyran-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis of this saturated heterocyclic amine typically involves a multi-step process, commencing from precursors such as substituted dihydropyrans or through the formation of a tetrahydropyran ring with a suitable functional group at the 3-position, which is subsequently converted to the aminomethyl moiety.

Core Synthetic Strategies

The most prevalent and efficient synthetic routes to this compound converge on the preparation of a key intermediate, such as Tetrahydro-2H-pyran-3-carboxylic acid or its derivatives (esters, amides, or nitriles). These intermediates are then subjected to reduction to yield the target primary amine.

A common strategy involves the synthesis of a substituted 3,4-dihydro-2H-pyran derivative, which can be subsequently hydrogenated to the corresponding tetrahydropyran. For instance, a substituted 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester can be synthesized and then reduced to the saturated ring system.

Another viable approach is the construction of the tetrahydropyran ring through a Dieckmann condensation of a suitable diester, followed by further functional group manipulations.

The final and crucial step in these synthetic sequences is the reduction of a carbonyl or nitrile group at the 3-position. The choice of reducing agent is critical for achieving high yields and chemoselectivity. Lithium aluminum hydride (LiAlH4) is a powerful and commonly employed reagent for the reduction of amides and nitriles to primary amines.

Tabulated Quantitative Data

The following table summarizes quantitative data for key steps in the synthesis of precursors to this compound, based on cited experimental procedures.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity/Notes |

| 1. Ester Synthesis | 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | Catalytic hydrogenation | 86.7 | cis:trans = 17.4:82.6[1] |

| 2. Ester Synthesis | 2-pentyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 1,1,3,3-tetramethyldisiloxane, methanesulfonic acid, acetic acid | 96.0 | cis:trans = 18.4:81.6[1] |

| 3. Amide Reduction | Tetrahydro-2H-pyran-3-carboxamide | This compound | Lithium aluminum hydride (LiAlH4) in THF | High (typical for LiAlH4 reductions of amides) | - |

| 4. Nitrile Synthesis | α,α′-bis(arylidene)cycloalkanone, malononitrile | 2-amino-4H-pyran-3-carbonitrile derivative | K2CO3 (5 mol%), ethanol, reflux | Excellent | Short reaction times (5-60 min)[2] |

Experimental Protocols

Protocol 1: Synthesis of 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester[1]

This procedure details the synthesis of a substituted tetrahydropyran ester, a key precursor.

-

A solution of 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester in a suitable solvent is prepared.

-

A hydrogenation catalyst, such as palladium on carbon, is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by techniques like TLC or GC.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester.

Protocol 2: Reduction of Tetrahydro-2H-pyran-3-carboxamide to this compound

This protocol describes the final reduction step to the target amine, based on general procedures for LiAlH4 reductions.[3][4][5]

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

A suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of Tetrahydro-2H-pyran-3-carboxamide in anhydrous THF is added dropwise to the LiAlH4 suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction is monitored by TLC.

-

After completion, the reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water, while maintaining cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or chromatography.

Visualizations

The following diagrams illustrate the key synthetic pathways.

Caption: Synthetic route via catalytic hydrogenation and amide reduction.

Caption: Synthetic route involving Dieckmann condensation.

References

- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

Spectroscopic Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine: A Technical Guide

Disclaimer: Specific experimental spectroscopic data for (Tetrahydro-2H-pyran-3-yl)methanamine (CAS No. for hydrochloride salt: 1159599-89-9) is not publicly available in the searched resources. This guide provides a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for the benefit of researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated heterocyclic compound containing a primary amine functional group. This structure is of interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active molecules and the versatile reactivity of the primary amine. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity during synthesis and further application. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-2 (axial & equatorial) | 3.0 - 4.0 | m | - |

| H-3 | 1.8 - 2.2 | m | - |

| H-4 (axial & equatorial) | 1.2 - 1.9 | m | - |

| H-5 (axial & equatorial) | 1.2 - 1.9 | m | - |

| H-6 (axial & equatorial) | 3.0 - 4.0 | m | - |

| -CH₂-NH₂ | 2.5 - 3.0 | d | ~6-7 |

| -NH₂ | 1.0 - 2.5 | br s | - |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). The amine protons are subject to exchange and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-2 | 65 - 75 |

| C-3 | 35 - 45 |

| C-4 | 20 - 30 |

| C-5 | 20 - 30 |

| C-6 | 65 - 75 |

| -CH₂-NH₂ | 40 - 50 |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 77.16 ppm).

Table 3: Predicted IR Absorption Data

| Functional Group | Absorption Range (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong |

| C-O-C Stretch (ether) | 1050 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | m/z (Predicted) | Fragmentation Pathway |

| [M+H]⁺ | 116.1 | Protonation of the amine |

| [M]⁺˙ | 115.1 | Molecular ion |

| Fragment | 85.1 | Loss of CH₂NH₂ |

| Fragment | 30.0 | [CH₂NH₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound or a small amount of the solid hydrochloride salt directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

A typical spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

After acquisition, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the mass spectrometer's ionization source.

-

If necessary, filter the sample solution to remove any particulate matter.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters should be optimized for the specific instrument and compound.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown organic compound.

Caption: A flowchart illustrating the typical workflow for organic compound identification using spectroscopic methods.

An In-depth Technical Guide to (Tetrahydro-2H-pyran-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Tetrahydro-2H-pyran-3-yl)methanamine, a valuable building block in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, synthetic routes, and currently understood biological relevance, presenting the information in a structured format to support research and development endeavors.

Chemical Identity and Properties

This compound is a saturated heterocyclic amine. The presence of the tetrahydropyran ring, a common motif in many natural products and pharmaceuticals, coupled with a reactive primary amine, makes it a versatile intermediate for the synthesis of a diverse range of molecular architectures.

CAS Number and Synonyms

The most commonly available form of this compound is its hydrochloride salt.

| Identifier | Value |

| CAS Number | 1159599-89-9 (for hydrochloride salt)[1] |

| IUPAC Name | This compound |

| Synonyms | (Oxan-3-yl)methanamine, C-(Tetrahydro-pyran-3-yl)-methylamine, 1-(Tetrahydro-2H-pyran-3-yl)methanamine[2] |

Physicochemical Data

A summary of the key physicochemical properties for the hydrochloride salt of this compound is provided below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | Yellow to white solid | [1] |

| Purity | ≥98% | [1] |

| Storage | Keep sealed and protect from direct light | [1] |

Note: For detailed spectroscopic data including 1H NMR, 13C NMR, IR, and Mass Spectrometry, refer to specialized chemical databases under CAS number 1159599-89-9.[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible and commonly employed synthetic route involves the reduction of a suitable precursor. A logical precursor is (tetrahydro-2H-pyran-3-yl)methanol.

Proposed Synthetic Pathway

A common strategy to convert a primary alcohol to a primary amine involves a two-step process: activation of the hydroxyl group followed by displacement with an amine equivalent.

Caption: Proposed synthetic conversion of the precursor alcohol to the target amine.

Experimental Protocol: Synthesis of the Precursor, (Tetrahydro-2H-pyran-3-yl)methanol

A documented method for the synthesis of the likely precursor, (tetrahydro-2H-pyran-3-yl)methanol, involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Materials:

-

Tetrahydro-2H-pyran-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of tetrahydro-2H-pyran-3-carbaldehyde (1 equivalent) is prepared in a co-solvent of DCM/MeOH (typically a 15:1 ratio).

-

The solution is cooled to a temperature between -5 °C and 10 °C.

-

Sodium borohydride (0.6 equivalents) is added in several portions.

-

The reaction mixture is stirred at room temperature for approximately 4 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

1 N HCl is added dropwise until gas evolution ceases, quenching the excess NaBH₄.

-

The aqueous layer is extracted three times with DCM.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The tetrahydropyran ring is a recognized bioisostere for various groups and can improve the pharmacokinetic profile of a drug candidate, for instance, by enhancing solubility and metabolic stability. The primary amine functionality serves as a critical handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific biological activity data for this compound itself is not widely published, its derivatives are explored in various therapeutic areas. For instance, patent literature indicates its use as an intermediate in the synthesis of more complex molecules, including those with potential applications in oncology.

Logical Workflow for Drug Discovery

The integration of this compound into a drug discovery program would typically follow a structured workflow.

Caption: A typical workflow for utilizing the title compound in drug discovery.

Conclusion

This compound represents a key heterocyclic building block with considerable potential in the field of drug discovery and development. Its straightforward, albeit not widely detailed, synthetic accessibility and the versatile reactivity of its primary amine group make it an attractive starting point for the generation of novel chemical entities. Further public domain research into the biological activities of its derivatives will be crucial in fully elucidating the therapeutic potential of this compound scaffold. This guide serves as a foundational resource for researchers aiming to leverage the unique structural features of this compound in their scientific pursuits.

References

The Genesis of a Privileged Scaffold: Unearthing the Discovery and History of Tetrahydropyran Amine Derivatives

A deep dive into the origins, synthesis, and evolution of tetrahydropyran amine derivatives reveals a rich history of chemical exploration that has culminated in their status as a cornerstone of modern medicinal chemistry. This technical guide traces the journey of these versatile scaffolds from their earliest synthesis to their contemporary applications in drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their significance.

The story of tetrahydropyran (THP) amine derivatives, a class of organic compounds characterized by a saturated six-membered ring containing an oxygen atom and an amino functional group, begins in the early 20th century. While the broader field of heterocyclic chemistry was burgeoning, the specific synthesis of an aminotetrahydropyran was a notable advancement. Seminal work in the 1930s laid the foundation for the synthesis of these compounds, marking their entry into the lexicon of organic chemistry.

One of the earliest documented syntheses of a simple tetrahydropyran amine derivative was reported by R. Paul in 1934 in the Bulletin de la Société Chimique de France. This pioneering work described the synthesis of 4-aminotetrahydropyran, a fundamental building block that continues to be a key intermediate in the synthesis of more complex molecules.

Early Synthetic Methodologies: A Foundation for Innovation

The initial synthetic strategies, though rudimentary by modern standards, were elegant in their simplicity and effectiveness. These early methods paved the way for the development of the sophisticated synthetic protocols used today.

The Classic Synthesis of 4-Aminotetrahydropyran

The foundational synthesis of 4-aminotetrahydropyran typically involved a multi-step process starting from a readily available precursor. A common historical approach is outlined below:

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran (Historical Perspective)

-

Oxime Formation: Tetrahydro-4H-pyran-4-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form tetrahydro-4H-pyran-4-one oxime.

-

Reduction of the Oxime: The resulting oxime is then reduced to the corresponding primary amine. A common method involved the use of a reducing agent like sodium in ethanol or catalytic hydrogenation using catalysts such as Raney nickel.

This early work established the feasibility of accessing the aminotetrahydropyran core, opening the door for further exploration of its chemical and biological properties.

The Evolution of a Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The inclusion of an amine group further enhances its utility, providing a handle for introducing a wide range of substituents and modulating the physicochemical properties of the molecule.

The THP moiety is often considered a bioisostere of a cyclohexane ring. However, the presence of the oxygen atom confers several advantages:

-

Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic counterpart.

-

Favorable ADME Properties: The increased polarity can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Conformational Rigidity: The ring structure imparts a degree of conformational constraint, which can be beneficial for binding to a biological target.

These favorable properties have led to the incorporation of the tetrahydropyran amine motif into numerous successful drug molecules across various therapeutic areas.

Modern Synthetic Strategies: Precision and Diversity

While the foundational methods remain historically significant, contemporary organic synthesis has provided a plethora of more efficient, stereoselective, and versatile methods for the construction of tetrahydropyran amine derivatives. These modern techniques allow for the precise installation of various functional groups and the control of stereochemistry, which is crucial for optimizing biological activity.

Some of the key modern synthetic strategies include:

-

Prins Cyclization: This powerful reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring.

-

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with a dienophile containing a heteroatom (in this case, an oxygen atom) is a highly effective method for constructing the tetrahydropyran ring system.

-

Intramolecular Oxa-Michael Addition: The conjugate addition of an internal alcohol nucleophile to an α,β-unsaturated carbonyl compound provides a direct route to functionalized tetrahydropyrans.

-

Ring-Closing Metathesis (RCM): This Nobel Prize-winning reaction has been successfully applied to the synthesis of unsaturated pyran rings, which can then be reduced to the corresponding tetrahydropyran.

These advanced synthetic methods have enabled the creation of vast libraries of structurally diverse tetrahydropyran amine derivatives for high-throughput screening and drug discovery programs.

Key Signaling Pathways and Mechanisms of Action

The biological effects of tetrahydropyran amine derivatives are diverse and depend on the specific substituents and their spatial arrangement. They have been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

One illustrative example is the role of certain tetrahydropyran amine derivatives as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Caption: A generalized kinase signaling pathway and the inhibitory action of a tetrahydropyran amine derivative.

Experimental Workflow: From Concept to Compound

The synthesis of a novel tetrahydropyran amine derivative for drug discovery follows a logical and systematic workflow, from the initial design to the final characterization.

Caption: A typical experimental workflow for the synthesis and evaluation of tetrahydropyran amine derivatives.

Quantitative Data Summary

The following table summarizes representative biological data for a hypothetical series of early-stage tetrahydropyran amine derivatives, illustrating the impact of substitution on activity.

| Compound ID | R1 | R2 | Target | IC50 (nM) |

| THP-A-001 | H | H | Kinase X | 1500 |

| THP-A-002 | CH3 | H | Kinase X | 750 |

| THP-A-003 | H | Phenyl | Kinase X | 250 |

| THP-A-004 | CH3 | Phenyl | Kinase X | 50 |

Logical Relationship of Development

The development of tetrahydropyran amine derivatives has followed a logical progression from fundamental discovery to sophisticated application.

Caption: The logical progression of the development of tetrahydropyran amine derivatives.

Conclusion

From their initial synthesis in the early 20th century to their current status as a privileged scaffold in drug discovery, tetrahydropyran amine derivatives have had a profound impact on the field of medicinal chemistry. The journey of these compounds exemplifies the power of fundamental chemical research to lay the groundwork for the development of life-saving therapeutics. As synthetic methodologies continue to advance and our understanding of biological systems deepens, the legacy of the humble tetrahydropyran amine is certain to endure, continuing to provide a versatile and powerful platform for the creation of new and innovative medicines.

Technical Guide: Physical Properties of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research and development as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its handling, formulation, and integration into synthetic pathways. This technical guide provides a summary of the available physical and chemical data for this compound, outlines general experimental protocols for the determination of key physical properties, and presents logical workflows for these experimental processes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 1159599-89-9[1][2][3] |

| Molecular Formula | C₆H₁₄ClNO[1][2][3] |

| Molecular Weight | 151.63 g/mol [3][4] |

| Appearance | Yellow to white solid[1] |

Physical Properties

The following table summarizes the available quantitative physical property data for this compound hydrochloride. These values are primarily sourced from chemical databases and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (Predicted) | 9.96 ± 0.29 | ChemicalBook |

| Solubility | Not experimentally determined. Expected to be soluble in water and lower alcohols. | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound hydrochloride are not available in the published literature. Therefore, this section provides general, well-established methodologies that can be applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following is a general protocol using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound hydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Replicates: Perform the measurement at least two more times and calculate the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of the compound in water at a specified temperature.

Materials:

-

This compound hydrochloride sample

-

Distilled or deionized water

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of water (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the chosen analytical method to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable group by monitoring pH changes during titration with an acid or a base.

Objective: To determine the acid dissociation constant (pKa) of the primary amine group.

Materials:

-

This compound hydrochloride sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration:

-

Slowly add the standardized NaOH solution in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of the steepest slope on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

-

-

Replicates: Repeat the titration to ensure reproducibility.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

References

The Stereochemistry of Substituted Tetrahydropyran Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of biologically active natural products, pharmaceuticals, and marine toxins. Its prevalence underscores the critical importance of understanding and controlling its three-dimensional structure. The stereochemical arrangement of substituents on the THP ring dictates its conformational preferences, which in turn governs its biological activity and physical properties. This guide provides a comprehensive technical overview of the core principles governing the stereochemistry of substituted tetrahydropyran rings, including conformational analysis, the influence of stereoelectronic and steric effects, and modern analytical techniques for stereochemical assignment.

Conformational Analysis of the Tetrahydropyran Ring

Similar to cyclohexane, the tetrahydropyran ring is not planar and adopts a variety of conformations to relieve torsional and angle strain. The lowest energy and most populated conformation is the chair form .[1] Other higher-energy conformations, such as the boat and twist-boat , serve as intermediates in the process of ring inversion, where one chair form converts to another.

The energy barrier for the chair-to-twist-boat interconversion in the parent tetrahydropyran is approximately 11 kcal/mol. The twist-boat conformation is about 5.8-6.1 kcal/mol higher in energy than the chair, while the true boat is a transition state with an even higher energy of around 6.2-7.2 kcal/mol.[2]

Caption: Energy profile for tetrahydropyran ring inversion.

Guiding Principles of Substituent Orientation

The orientation of substituents on the THP ring (axial vs. equatorial) is governed by a delicate interplay of steric and stereoelectronic effects.

Steric Effects and A-Values

In the absence of overriding electronic factors, substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3] The energetic cost of placing a substituent in the axial position is quantified by its conformational free energy, known as the A-value (ΔG°).[4] A larger A-value signifies a greater preference for the equatorial position.[5]

While A-values are extensively characterized for cyclohexane, these values serve as a reliable first approximation for the steric demands of substituents on the C3 and C4 positions of the THP ring.[6][7]

| Substituent (R) | Cyclohexane A-value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.87 |

| -OCH₃ | 0.60 |

| -CN | 0.21 |

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.79 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

| -C₆H₅ | 3.0 |

| -COOH | 1.35 |

Table 1: A-values for common substituents in cyclohexane, providing an estimate of steric bulk.[6][7]

Stereoelectronic Effects: The Anomeric Effect

A defining feature of the stereochemistry at the C2 position (the anomeric carbon) is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference of an electronegative substituent to occupy the axial position , despite the potential for greater steric hindrance.[8]

This counterintuitive preference is explained by a stabilizing hyperconjugation interaction. An electron lone pair (n) from the endocyclic ring oxygen overlaps with the antibonding orbital (σ) of the adjacent, axially-oriented C-X bond (where X is the electronegative substituent). This n → σ interaction is geometrically optimal when the lone pair and the C-X bond are anti-periplanar, a condition met in the axial conformation.[9]

Caption: The anomeric effect orbital interaction pathway.

The magnitude of the anomeric effect can be significant, often overriding the steric preference (A-value) of the substituent. For instance, a methoxy group (-OCH₃) on a THP ring at C2 strongly prefers the axial position.[8]

Experimental Determination of Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation and relative stereochemistry of substituted tetrahydropyrans in solution.

Vicinal Coupling Constants (³JHH)

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the two protons, as described by the Karplus equation . This relationship is invaluable for distinguishing between axial and equatorial protons.

-

¹Hax-¹Hax Coupling (φ ≈ 180°): Large coupling constants, typically in the range of 8 - 13 Hz .

-

¹Hax-¹Heq Coupling (φ ≈ 60°): Small coupling constants, typically 2 - 5 Hz .

-

¹Heq-¹Heq Coupling (φ ≈ 60°): Small coupling constants, typically 2 - 5 Hz .

| Coupling Interaction | Typical Dihedral Angle (φ) | Typical ³JHH Value (Hz) |

| Axial - Axial | ~180° | 8 - 13 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 2 - 5 |

Table 2: Representative ³JHH coupling constants in six-membered rings.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is particularly useful for establishing relative stereochemistry. Key NOE correlations include:

-

1,3-diaxial protons: Strong NOE signals are observed between axial substituents and other axial protons at the C3 and C5 positions (relative to the substituent).

-

Axial and equatorial protons on the same carbon: A strong NOE is typically observed between geminal protons.

-

Cis-substituents: Protons on substituents that are cis to each other will show NOE correlations.

Experimental Protocols

Protocol for NMR-based Conformational Analysis

This protocol outlines a general workflow for determining the stereochemistry of a novel substituted tetrahydropyran derivative.

Caption: Experimental workflow for NMR stereochemical analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified tetrahydropyran derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃OD) to a final volume of ~0.6 mL in a standard 5 mm NMR tube.

-

1D ¹H NMR: Acquire a standard high-resolution proton NMR spectrum. Analyze the chemical shifts, integration, and splitting patterns to get a preliminary understanding of the structure.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks. This helps in tracing the connectivity of protons around the THP ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom. This allows for unambiguous assignment of both ¹H and ¹³C resonances.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the molecule's size (typically 500-800 ms for small molecules). This experiment is crucial for identifying protons that are close in space.

-

Data Analysis:

-

Assignment: Use the combination of COSY and HSQC spectra to assign all proton and carbon signals of the THP ring.

-

Coupling Constant Measurement: Extract vicinal coupling constants (³JHH) from the 1D ¹H spectrum. Large J-values (8-13 Hz) between two methine protons are indicative of a diaxial relationship.

-

NOE Analysis: Analyze the NOESY spectrum for key cross-peaks. Look for correlations between axial protons (e.g., H2ax-H4ax, H4ax-H6ax) and between substituents and ring protons to confirm their relative stereochemistry (cis/trans).

-

-

Structure Elucidation: Combine the information from coupling constants and NOE data to build a self-consistent 3D model of the most stable conformation of the substituted tetrahydropyran ring.

Conclusion

The stereochemical outcome of reactions involving tetrahydropyran rings and the resulting conformational preferences of the products are fundamental to their function. A thorough understanding of the balance between steric repulsion (quantified by A-values) and stabilizing stereoelectronic interactions like the anomeric effect is paramount. By employing a suite of modern NMR techniques, particularly the analysis of ³JHH coupling constants and NOE correlations, researchers can confidently elucidate the three-dimensional structure of substituted tetrahydropyrans, providing critical insights for drug design, medicinal chemistry, and the synthesis of complex natural products.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Tetrahydro-2H-pyran Derivatives

The tetrahydro-2H-pyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products, carbohydrates, and pharmacologically active molecules. Its conformational preferences play a pivotal role in determining the biological activity, reactivity, and physical properties of these compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemical and stereoelectronic forces governing the three-dimensional structure of THP derivatives is therefore of paramount importance. This guide provides a detailed overview of the core principles, experimental techniques, and computational methods used in the conformational analysis of this important heterocyclic system.

Fundamental Principles of THP Conformation

Like its carbocyclic analogue, cyclohexane, the tetrahydro-2H-pyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). These two chair conformations are in rapid equilibrium through a process known as ring inversion.

1.1 The Anomeric Effect

A key feature that distinguishes the conformational analysis of THP derivatives from that of cyclohexanes is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) for the axial orientation, a tendency that is counterintuitive based on steric considerations alone.[1]

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C2-substituent bond.[2][3] This hyperconjugative interaction, often denoted as n -> σ, is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved in the axial conformation. Electrostatic repulsion between the dipoles of the C-O ring bond and the C-X substituent bond, which is minimized in the axial form, is also considered a contributing factor.[4] The magnitude of the anomeric effect is typically in the range of 4-8 kJ/mol for sugars.[1]

1.2 Steric Effects and A-Values

In the absence of overriding stereoelectronic effects, the conformational preference of a substituent is dictated by steric hindrance. The Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane is known as the A-value.[5] A larger A-value indicates a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[6] For THP derivatives substituted at C3, C4, or C5, A-values provide a good first approximation of conformational preference. However, at the C2 position, the anomeric effect can stabilize the axial conformer to such an extent that it overcomes the steric preference for the equatorial position.

The interplay between steric and stereoelectronic effects is crucial. For instance, while an electronegative group like methoxy (-OCH₃) strongly prefers the axial position at C2 due to the anomeric effect, a bulky group like tert-butyl will still overwhelmingly favor the equatorial position due to its very large steric demand (high A-value).[1][5]

Experimental Methodologies

A combination of experimental techniques is often employed to elucidate the conformational landscape of THP derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying molecular conformation in solution.[7][8][9][10] It provides information on the time-averaged conformation and, in some cases, the dynamics of conformational exchange.

-

Key NMR Parameters:

-

¹H Chemical Shifts: Protons in axial and equatorial positions experience different magnetic environments. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

-

³J Coupling Constants: The magnitude of the vicinal (three-bond) proton-proton coupling constant (³JH,H) is dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship is invaluable for determining the relative orientation of substituents. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the THP ring is indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide through-space distance information between protons. The observation of an NOE between protons in a 1,3-diaxial relationship is strong evidence for their axial positioning.

-

General Protocol for NMR Conformational Analysis:

-

Sample Preparation: Dissolve a pure sample of the THP derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra. Standard experiments include:

-

1D ¹H NMR for initial assessment and integration.

-

2D COSY (Correlation Spectroscopy) to establish proton-proton connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure through-space proton-proton proximities.

-

-

Data Analysis:

-

Assign all relevant ¹H and ¹³C resonances using the correlation spectra.

-

Measure the ³JH,H coupling constants from the high-resolution 1D ¹H spectrum.

-

Analyze NOESY/ROESY spectra to identify key spatial relationships, particularly 1,3-diaxial interactions.

-

Integrate the data to propose the dominant chair conformation and the orientation of all substituents. For molecules in dynamic equilibrium, the observed parameters will be a population-weighted average of the contributing conformers.

-

2.2 X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11][12] It yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a definitive picture of a single conformation.

-

Caveat: The conformation observed in the crystal lattice may be influenced by packing forces and might not be the most stable or biologically relevant conformation in solution. Therefore, it is crucial to complement crystallographic data with solution-state studies, such as NMR.

General Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step.[11]

-

Data Collection: Mount a crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections.[12]

-

Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final crystal structure.[11][13]

Computational Chemistry Methods

Theoretical calculations are an indispensable tool in modern conformational analysis, allowing for the determination of the relative energies and geometries of different conformers and transition states.[14][15]

-

Density Functional Theory (DFT): This is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for determining conformational energies.[3][16] Functionals that include dispersion corrections (e.g., M06-2X, B3LYP-D3) are often necessary to accurately model non-covalent interactions.[17]

-

Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide benchmark-quality energies, though they are computationally more demanding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study hyperconjugative interactions, such as the n -> σ* interaction responsible for the anomeric effect, by quantifying the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital.[3][18]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the conformational analysis of tetrahydro-2H-pyran derivatives.

Table 1: A-Values for Common Substituents on a Cyclohexane Ring

A-values quantify the steric preference of a substituent for the equatorial position. A positive value indicates the energy penalty (in kcal/mol) for the substituent being in the axial position.

| Substituent (X) | A-Value (kcal/mol) |

| -F | 0.24[6] |

| -Cl | 0.53[6] |

| -Br | 0.48[6] |

| -I | 0.47[6] |

| -OH | 0.6 - 0.9 |

| -OCH₃ | 0.7 |

| -CN | 0.2[19] |

| -CH₃ | 1.7[6] |

| -CH₂CH₃ | 1.8[6] |

| -CH(CH₃)₂ | 2.2[6] |

| -C(CH₃)₃ | >4.5[19] |

| -C₆H₅ | 3.0[19] |

| -COOCH₃ | 1.1[19] |

Data compiled from various sources.[6][19]

Table 2: Conformational Energies in Tetrahydro-2H-pyran

This table shows the calculated relative energies for the parent THP ring, demonstrating the high stability of the chair conformation.

| Conformer | Relative Energy (ΔE, kcal/mol) |

| Chair | 0.0 |

| 2,5-Twist | 5.8 - 6.1[16][20] |

| 1,4-Boat | 6.2 - 7.2[16][20] |

| Half-Chair (Transition State) | ~11.0[16][21] |

Energies calculated using various DFT and ab initio methods.[16][20]

Table 3: Anomeric Effect (AE) in 2-Substituted Tetrahydro-2H-pyrans

The anomeric effect is often quantified by comparing the axial/equatorial energy difference in the THP derivative to that in the analogous cyclohexane (the A-value). A positive value indicates stabilization of the axial conformer relative to the cyclohexane system.

| 2-Substituent (X) | ΔG° (Eq - Ax) in THP (kcal/mol) | A-Value (Cyclohexane) (kcal/mol) | Anomeric Effect (AE) (kcal/mol) |

| -F | -1.48 | 0.24 | 1.72 |

| -Cl | -1.75 | 0.53 | 2.28 |

| -Br | -1.70 | 0.48 | 2.18 |

| -OCH₃ | -1.20 | 0.70 | 1.90 |

| -OH | -0.95 | 0.90 | 1.85 |

| -NH₂ | 0.80 | 1.20 | 0.40 |

Note: Negative ΔG° values indicate the axial conformer is more stable. Data is illustrative and compiled from computational and experimental studies. The preference for an equatorial conformation can occur when a substituent's hydrogen or methyl group faces the ring, increasing steric repulsion.[2] For example, 2-aminotetrahydropyran shows a preference for the equatorial conformer.[2]

Table 4: Typical ¹H-¹H Vicinal Coupling Constants (³J) in THP Rings

| Proton Relationship | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

| Axial - Axial | ~180° | 8 - 13 |

| Axial - Equatorial | ~60° | 1 - 5 |

| Equatorial - Equatorial | ~60° | 1 - 5 |

Visualizations of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in conformational analysis.

Caption: Experimental workflow for NMR-based conformational analysis.

Caption: Experimental workflow for X-ray crystallography analysis.

Caption: Logical diagram illustrating the anomeric effect.

References

- 1. Anomeric effect - Wikipedia [en.wikipedia.org]

- 2. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. ruppweb.org [ruppweb.org]

- 14. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 15. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 19. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 20. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]

- 21. researchwithnj.com [researchwithnj.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The tetrahydro-pyran motif is a common scaffold in numerous biologically active compounds, and the aminomethyl side chain provides a key handle for further chemical modifications.

Three distinct and reliable synthetic routes are presented, starting from commercially available or readily accessible precursors. These protocols offer flexibility based on available reagents, equipment, and desired reaction scale.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through several key pathways. This document outlines three robust methods:

-

Two-Step Synthesis via Tosylate Intermediate: A classical and highly reliable approach involving the reduction of a carbonyl precursor to an alcohol, activation of the alcohol as a tosylate, and subsequent displacement with an azide followed by reduction. This method offers excellent control and generally high yields.

-

Two-Step Synthesis via Mitsunobu Reaction: This protocol also proceeds through an alcohol intermediate. The hydroxyl group is then converted to a primary amine using the Mitsunobu reaction with a suitable nitrogen nucleophile like phthalimide, followed by deprotection.[1][2][3] This method is known for its mild conditions and stereochemical inversion (though not relevant for this achiral center).

-

One-Step Reductive Amination: The most atom-economical approach, this method directly converts the parent aldehyde to the target amine in a single step using an ammonia source and a selective reducing agent.[4][5]

Figure 1. Synthetic routes to this compound.

Protocol 1: Two-Step Synthesis via Tosylate Intermediate

This method follows a three-stage process: reduction of the aldehyde, tosylation of the resulting alcohol, and conversion to the amine via an azide intermediate.

Experimental Protocol

Step 1a: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol [6]

-

Dissolve tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq.) in a 15:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

-

Cool the solution to a temperature between -5 °C and 10 °C using an ice bath.

-

Add sodium borohydride (NaBH₄, 0.6 eq.) portion-wise, maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture to 0 °C and cautiously quench by adding 1 N HCl (aq.) until gas evolution ceases.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (Tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.

Step 1b: Synthesis of (Tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate [7]

-

Dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.) in anhydrous DCM.

-

Add pyridine (1.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Pour the reaction mixture into 1 N HCl (aq.) and extract with DCM.

-

Wash the combined organic layers with water and saturated brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate, which can be purified by silica gel chromatography.

Step 1c: Synthesis of this compound [8]

-

Dissolve the tosylate from the previous step (1.0 eq.) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq.) to the solution.

-

Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, pour it into water, and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude azide. Caution: Organic azides can be explosive.

-

Dissolve the crude azide in methanol or ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford the final product, this compound.

Data Presentation: Protocol 1

| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield |

| 1a | Tetrahydro-2H-pyran-3-carbaldehyde | NaBH₄ | 0.6 | DCM/MeOH | ~91%[6] |

| 1b | (Tetrahydro-2H-pyran-3-yl)methanol | TsCl, Pyridine | 1.05, 1.1 | DCM | >90% |

| 1c | Tosylate Intermediate | NaN₃, H₂/Pd-C | 1.5, cat. | DMF, MeOH | >85% (2 steps) |

Protocol 2: Two-Step Synthesis via Mitsunobu Reaction

This protocol utilizes the Mitsunobu reaction for the direct conversion of the alcohol to a protected amine, which is then deprotected.

Experimental Protocol

Step 2a: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

-

Follow the procedure outlined in Step 1a .

Step 2b: Synthesis of this compound [1][2]

-

Dissolve (Tetrahydro-2H-pyran-3-yl)methanol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography to isolate the phthalimide-protected intermediate.

-

Dissolve the purified intermediate in ethanol.

-

Add hydrazine monohydrate (2.0-4.0 eq.) and heat the mixture to reflux for 2-4 hours. A white precipitate will form.

-

Cool the mixture to room temperature and add 1 N HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate, then add a strong base (e.g., 4 M NaOH) to make it alkaline.

-

Extract the aqueous layer with a suitable solvent (e.g., DCM or EtOAc).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target amine.

Data Presentation: Protocol 2

| Step | Starting Material | Key Reagents | Equivalents (Reagent) | Solvent | Typical Yield |

| 2a | Tetrahydro-2H-pyran-3-carbaldehyde | NaBH₄ | 0.6 | DCM/MeOH | ~91%[6] |